Kbz probe 1 Kbz probe 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16672122
InChI: InChI=1S/C13H16F2N2O3.ClH/c14-8-4-5-10(15)9(7-8)12(18)17-6-2-1-3-11(16)13(19)20;/h4-5,7,11H,1-3,6,16H2,(H,17,18)(H,19,20);1H/t11-;/m0./s1
SMILES:
Molecular Formula: C13H17ClF2N2O3
Molecular Weight: 322.73 g/mol

Kbz probe 1

CAS No.:

Cat. No.: VC16672122

Molecular Formula: C13H17ClF2N2O3

Molecular Weight: 322.73 g/mol

* For research use only. Not for human or veterinary use.

Kbz probe 1 -

Specification

Molecular Formula C13H17ClF2N2O3
Molecular Weight 322.73 g/mol
IUPAC Name (2S)-2-amino-6-[(2,5-difluorobenzoyl)amino]hexanoic acid;hydrochloride
Standard InChI InChI=1S/C13H16F2N2O3.ClH/c14-8-4-5-10(15)9(7-8)12(18)17-6-2-1-3-11(16)13(19)20;/h4-5,7,11H,1-3,6,16H2,(H,17,18)(H,19,20);1H/t11-;/m0./s1
Standard InChI Key VMWUMDBLDZWEDO-MERQFXBCSA-N
Isomeric SMILES C1=CC(=C(C=C1F)C(=O)NCCCC[C@@H](C(=O)O)N)F.Cl
Canonical SMILES C1=CC(=C(C=C1F)C(=O)NCCCCC(C(=O)O)N)F.Cl

Introduction

Chemical Structure and Synthesis of Kbz Probe 1

Molecular Architecture

Kbz probe 1 features a central lysine residue modified at the ε-amino group with a benzoyl moiety. The compound’s structure (Figure 1) includes:

  • A lysine backbone with a free α-carboxylic acid and α-amino group.

  • A benzoyl group attached to the ε-amino side chain, creating a sterically hindered environment.

  • A biotin tag or other affinity handles in some derivatives for pull-down assays.

This design allows the probe to interact selectively with reader proteins, such as YEATS domains, which recognize benzoylated lysines in histone tails .

Synthesis Protocol

The synthesis of Kbz probe 1 involves a multi-step process to ensure high purity and functionality:

StepDescriptionReagents/Conditions
1Protection of lysine α-amino groupFmoc-Cl, DIPEA, DMF
2Benzoylation of ε-amino groupBenzoyl chloride, DCM, 0°C
3Deprotection of α-amino groupPiperidine/DMF (20%)
4PurificationReverse-phase HPLC

Table 1: Key steps in the synthesis of Kbz probe 1.

Critical to this process is the selective benzoylation of the ε-amino group while preserving the α-amino group for subsequent functionalization. Analytical techniques such as NMR and mass spectrometry confirm the probe’s structural integrity.

Mechanism of Action and Biological Relevance

Interaction with Reader Proteins

Kbz probe 1 binds to YEATS domains, a family of evolutionarily conserved readers that recognize acylated lysines. Structural studies reveal that the benzoyl group fits into a hydrophobic pocket within the YEATS domain, stabilized by π-π stacking and van der Waals interactions . This interaction mimics natural benzoylation events, enabling the probe to compete with endogenous substrates in biochemical assays.

Enzymatic Regulation by HBO1

Recent work has identified HBO1 (histone acetyltransferase binding to ORC1) as a dual-function enzyme capable of catalyzing both lysine acetylation and benzoylation. In vitro assays demonstrate that HBO1 transfers benzoyl groups from benzoyl-CoA to lysine residues on histones and non-histone proteins, with a catalytic efficiency (kcat/Kmk_{cat}/K_m) of 339 s⁻¹M⁻¹ for benzoylation versus 3,800 s⁻¹M⁻¹ for acetylation . This lower efficiency suggests benzoylation may serve regulatory roles distinct from acetylation.

Cellular Effects of Benzoylation

Overexpression of HBO1 in 293T cells elevates global benzoylation levels, implicating Kbz probe 1 in processes such as:

  • Chromatin remodeling: Benzoylation at H3K9 and H3K18 correlates with open chromatin states.

  • Transcriptional activation: Benzoylated histones recruit YEATS-containing complexes to promoter regions.

  • Immune regulation: Non-histone targets include proteins involved in NF-κB signaling .

Applications in Epigenetic Research

Mapping Benzoylation Sites

Kbz probe 1 has been employed in chemoproteomic studies to identify benzoylation sites across the proteome. A 2022 study identified 1,747 Kbz sites in mammalian cells, including 77 directly regulated by HBO1 (Table 2) .

CategoryNumber of SitesExample Proteins
Histones214H3K9, H4K31
Transcription factors89p53, STAT3
Metabolic enzymes132GAPDH, PKM2

Table 2: Diversity of HBO1-dependent benzoylation sites .

Functional Studies

In cellular models, Kbz probe 1 has been used to:

  • Inhibit YEATS domain interactions: Competing with endogenous benzoylated proteins disrupts transcriptional coactivator complexes.

  • Modulate disease phenotypes: Elevated benzoylation levels correlate with tumor growth and neurodevelopmental disorders, suggesting therapeutic targeting opportunities .

Future Directions and Challenges

Technological Advancements

Emerging techniques, including cryo-EM and single-cell sequencing, could elucidate the spatial and temporal dynamics of benzoylation. Coupling these with Kbz probe 1-based assays may resolve unanswered questions about context-dependent PTM crosstalk.

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